Nioxime

Description

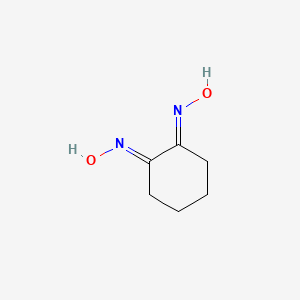

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNNCKOPAWXYDX-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C(=N/O)/CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275718 | |

| Record name | (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] | |

| Record name | Nioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73322-77-7, 492-99-9 | |

| Record name | (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73322-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NIOXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedione, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1QT7SU5A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nioxime chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Nioxime (1,2-Cyclohexanedione dioxime). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical Structure and Identifiers

Nioxime, systematically known as (NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine, is a vic-dioxime with a cyclohexane (B81311) ring.[1][2] Its chemical structure is characterized by two hydroxylamino groups on adjacent carbon atoms.[3] This configuration is pivotal to its function as a potent chelating agent.

Molecular Identifiers

| Identifier | Value |

| CAS Number | 492-99-9[1] |

| Molecular Formula | C₆H₁₀N₂O₂[1] |

| Molecular Weight | 142.16 g/mol [1] |

| IUPAC Name | (NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine[1][2] |

| Synonyms | 1,2-Cyclohexanedione (B122817) dioxime, 1,2-Bis(hydroxyimino)cyclohexane[1][4] |

| InChI | InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6+[2] |

| InChIKey | CUNNCKOPAWXYDX-CGXWXWIYSA-N[1][2] |

| Canonical SMILES | C1CCC(=NO)C(=NO)C1[1] |

Physicochemical Properties

Nioxime is typically a white to beige or brown crystalline powder.[5] A key advantage of Nioxime over similar chelating agents like dimethylglyoxime (B607122) is its higher solubility in water.[3]

Table of Physical and Chemical Properties

| Property | Value |

| Melting Point | 188-190 °C (decomposes)[4] |

| Boiling Point | 339.0 ± 25.0 °C at 760 mmHg[5] |

| Density | 1.4 ± 0.1 g/cm³[5] |

| Water Solubility | Soluble[5] |

| Solubility in other solvents | Readily soluble in alcohol, diethyl ether, and acetone.[3] |

| Appearance | Beige to brown crystalline powder or needles.[5] |

| pKa | Data not readily available in the searched sources. |

| LogP | 1.22080[6] |

Synthesis of Nioxime

Nioxime is synthesized via a two-step process starting from cyclohexanone (B45756). The first step is the oxidation of cyclohexanone to 1,2-cyclohexanedione, which is then followed by oximation to yield Nioxime.[7]

Synthesis Pathway

The overall synthesis pathway can be visualized as follows:

Caption: Synthesis of Nioxime from Cyclohexanone.

Detailed Experimental Protocol

The following is a detailed protocol for the synthesis of Nioxime, adapted from established procedures.[1][7]

Part A: Preparation of 1,2-Cyclohexanedione

-

Reaction Setup: In a suitable reaction vessel, combine cyclohexanone, selenious acid (or selenium dioxide), dioxane, and water.[7]

-

Oxidation: Add the selenious acid solution dropwise with stirring over a period of 3 hours, while maintaining the temperature with a water bath. The reaction is exothermic and should be controlled to avoid a vigorous reaction.[7][8] The mixture will turn yellow, and red amorphous selenium will precipitate.[7]

-

Reaction Completion: Continue stirring for an additional 5 hours at the temperature of the water bath, followed by 6 more hours at room temperature.[7]

-

Isolation: Filter the precipitated selenium. The filtrate contains the 1,2-cyclohexanedione and is used in the next step.[7]

Part B: Preparation of 1,2-Cyclohexanedione Dioxime (Nioxime)

-

Hydroxylamine Solution Preparation: In a 1-liter Erlenmeyer flask, add 200 mL of water and 100 g of cracked ice. To this, add 86.9 g (1.25 moles) of hydroxylammonium chloride.[3]

-

Base Solution Preparation: Prepare an ice-cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide (B78521) in 50 mL of water, then add 150 g of cracked ice.[3]

-

Reaction: Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.[3]

-

Precipitation: Transfer the filtrate from Part A to a 1-liter Erlenmeyer flask and place it in an ice bath. Slowly add 56 g (0.5 mole) of the melted 1,2-cyclohexanedione to the stirred solution. Precipitation of the dioxime should occur almost immediately.[1]

-

Isolation and Purification: Continue stirring the mixture for 30 minutes after the addition is complete.[3] Collect the precipitate by filtration and wash thoroughly with water to remove inorganic salts. The product can be recrystallized from water to yield pure, snow-white crystals of Nioxime.[1]

Key Applications

Nioxime's primary application lies in analytical chemistry as a highly effective chelating agent for the gravimetric and spectrophotometric determination of various transition metal ions, most notably nickel (II) and palladium (II).[3][7] Its ability to form stable, colored complexes makes it a valuable reagent.[7]

Logical Workflow for Metal Ion Detection

The general workflow for using Nioxime in the detection of metal ions is outlined below:

Caption: General workflow for metal ion detection using Nioxime.

Beyond its analytical uses, Nioxime also serves as a versatile intermediate in organic synthesis for creating various nitrogen-containing heterocyclic compounds.[1][9] It is also explored for its potential as an active pharmaceutical ingredient (API) due to its antibacterial properties.[10]

Safety and Handling

Nioxime should be handled with standard laboratory safety precautions. It is recommended to store it in a cool, dark place, with some suppliers suggesting refrigeration at 2-8°C.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nioxime | C6H10N2O2 | CID 135535873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Bis(hydroxyimino)cyclohexane|Nioxime|CAS 492-99-9 [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,2-Cyclohexanedione dioxime [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

Synthesis of 1,2-Cyclohexanedione Dioxime: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-cyclohexanedione (B122817) dioxime, a versatile building block in medicinal chemistry and materials science. This document details the core synthetic methodologies, reaction mechanisms, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

1,2-Cyclohexanedione dioxime, also known as nioxime, is a bidentate ligand widely recognized for its ability to form stable complexes with various metal ions. Its applications span from analytical chemistry, where it is used for the quantitative determination of metals like nickel and palladium, to synthetic organic chemistry as a precursor for heterocyclic compounds. This guide focuses on the two primary synthetic routes for obtaining this valuable compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Methodologies and Data Presentation

The synthesis of 1,2-cyclohexanedione dioxime is predominantly achieved through two distinct pathways: the oxidation of cyclohexanone (B45756) followed by oximation, and a lesser-known route commencing from cyclohexene (B86901) via a 2-nitratocyclohexanone intermediate. The selection of a particular method may be guided by factors such as starting material availability, desired yield, and safety considerations related to the reagents employed.

Table 1: Comparison of Synthetic Routes to 1,2-Cyclohexanedione Dioxime

| Parameter | Method 1: Oxidation of Cyclohexanone | Method 2: From 2-Nitratocyclohexanone |

| Starting Material | Cyclohexanone | Cyclohexene |

| Key Reagents | Selenium Dioxide (SeO₂), Hydroxylamine (B1172632) Hydrochloride | Dinitrogen Tetroxide, Sodium Hydroxide (B78521), Hydroxylamine Hydrochloride |

| Typical Overall Yield | 55-74%[1] | High (qualitative)[1] |

| Key Advantages | Well-established and reliable method.[1] | Avoids the use of toxic selenium compounds.[1] |

| Key Disadvantages | Use of highly toxic selenium dioxide.[1] | Requires the preparation of the 2-nitratocyclohexanone intermediate.[1] |

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This section delineates the step-by-step transformations involved in both synthetic pathways.

Method 1: Oxidation of Cyclohexanone followed by Oximation

This two-stage process begins with the oxidation of the α-methylene group of cyclohexanone to a carbonyl group, yielding 1,2-cyclohexanedione. This intermediate is then converted to the final dioxime product.

3.1.1. Stage 1: Selenium Dioxide Oxidation of Cyclohexanone

The oxidation of cyclohexanone with selenium dioxide proceeds through the enol tautomer of the ketone. The mechanism involves an initial ene reaction, followed by a[1][2]-sigmatropic rearrangement and subsequent collapse of the intermediate to form the dione (B5365651) and elemental selenium.

Caption: Mechanism of Selenium Dioxide Oxidation of Cyclohexanone.

3.1.2. Stage 2: Oximation of 1,2-Cyclohexanedione

The formation of the dioxime from 1,2-cyclohexanedione and hydroxylamine is a classic nucleophilic addition-elimination reaction at the carbonyl carbons. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. A subsequent dehydration step yields the oxime functional group. This process occurs at both carbonyl groups to form the final dioxime.

Caption: Mechanism of Dioxime Formation from 1,2-Cyclohexanedione.

Method 2: From Cyclohexene via 2-Nitratocyclohexanone

This alternative route avoids the use of selenium dioxide. It involves the initial formation of 2-nitratocyclohexanone from cyclohexene, which is then converted to 1,2-cyclohexanedione in a basic medium. The dione is subsequently oximated as described previously. The proposed mechanism for the conversion of 2-nitratocyclohexanone involves an E2 elimination of nitrous acid, facilitated by a strong base, to yield an enone intermediate, which is then hydrated to the dione.

Caption: Proposed Mechanism for the Conversion of 2-Nitratocyclohexanone.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1,2-cyclohexanedione dioxime via the oxidation of cyclohexanone.

Method 1: Oxidation of Cyclohexanone followed by Oximation

4.1.1. Stage 1: Preparation of 1,2-Cyclohexanedione

-

Materials:

-

Cyclohexanone

-

Selenium Dioxide (SeO₂) or Selenious Acid (H₂SeO₃)

-

Dioxane

-

Water

-

-

Procedure:

-

In a 3-liter round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 1708 g (17.4 moles) of cyclohexanone.[1]

-

Prepare a solution of 387 g (3 moles) of selenious acid in 500 ml of dioxane and 100 ml of water.[1]

-

Cool the flask containing cyclohexanone in a water bath.

-

Add the selenious acid solution dropwise to the stirred cyclohexanone over a period of 3 hours. A red precipitate of selenium will form.[1]

-

After the addition is complete, continue stirring for an additional 5 hours at water-bath temperature, followed by 6 hours at room temperature.[1]

-

Filter the reaction mixture to remove the precipitated selenium.

-

The filtrate, containing the crude 1,2-cyclohexanedione, can be purified by vacuum distillation, collecting the fraction boiling at 75-79 °C/16 mmHg.

-

4.1.2. Stage 2: Preparation of 1,2-Cyclohexanedione Dioxime

-

Materials:

-

Crude 1,2-cyclohexanedione

-

Hydroxylammonium chloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Water

-

Ice

-

-

Procedure:

-

Prepare a solution of hydroxylamine by dissolving 86.9 g (1.25 moles) of hydroxylammonium chloride in a mixture of 200 ml of water and 100 g of cracked ice.[1]

-

Prepare a cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide in 50 ml of water and adding 150 g of cracked ice.[1]

-

Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.[1]

-

To this stirred solution, slowly add 56 g (0.5 mole) of the melted crude 1,2-cyclohexanedione.[1]

-

Stir the mixture for 30 minutes. The 1,2-cyclohexanedione dioxime will precipitate.

-

Collect the white precipitate by filtration, wash with cold water, and dry. The reported yield is 52.5 g (74%).[3]

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,2-cyclohexanedione dioxime via the oxidation of cyclohexanone.

Caption: Experimental Workflow for the Synthesis of 1,2-Cyclohexanedione Dioxime.

Conclusion

This technical guide has provided a detailed examination of the synthesis of 1,2-cyclohexanedione dioxime. The primary route involving the selenium dioxide oxidation of cyclohexanone followed by oximation is a well-documented and reliable method, albeit with the significant drawback of using a toxic reagent. The alternative pathway starting from cyclohexene offers a selenium-free option. By understanding the reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently and efficiently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

Nioxime (CAS 492-99-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of Nioxime (CAS 492-99-9). Nioxime, also known as 1,2-Cyclohexanedione (B122817) dioxime, is a versatile organic compound widely recognized for its utility as a chelating agent in analytical chemistry, particularly for the determination of nickel and palladium.[1][2]

Core Properties of Nioxime

Nioxime is a white to beige or pale brown crystalline powder.[3][4] Its core chemical and physical properties are summarized in the table below, providing a comprehensive reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | (1E,2E)-Cyclohexane-1,2-dione dioxime | [1] |

| CAS Number | 492-99-9 | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Melting Point | 188-192 °C | [3] |

| Boiling Point | 339.0 ± 25.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in alcohol and water. | [3][5] |

| Appearance | White to beige to brown crystalline powder or needles. | [3][4] |

| Purity | ≥ 98% |

Experimental Protocols

Detailed methodologies for the synthesis of Nioxime and its application in the gravimetric determination of nickel are outlined below. These protocols are based on established chemical principles for oxime synthesis and metal chelation.

Synthesis of Nioxime

The synthesis of Nioxime typically involves the reaction of 1,2-cyclohexanedione with hydroxylamine (B1172632). The following is a representative protocol.

Materials:

-

1,2-Cyclohexanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Water

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 1,2-cyclohexanedione in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Add the hydroxylamine hydrochloride and sodium acetate solution to the stirred solution of 1,2-cyclohexanedione.

-

Heat the mixture to reflux for a specified period to ensure the complete formation of the dioxime.

-

After reflux, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the Nioxime product.

-

Collect the crude Nioxime crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any unreacted starting materials and salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure Nioxime crystals.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Caption: Workflow for the synthesis of Nioxime.

Gravimetric Determination of Nickel using Nioxime

Nioxime is an excellent reagent for the quantitative analysis of nickel through gravimetric methods. The procedure relies on the formation of a stable, insoluble nickel-nioxime complex.

Materials:

-

A sample solution containing an unknown amount of Ni(II) ions.

-

Nioxime solution (typically a 1% solution in ethanol).

-

Ammonium (B1175870) hydroxide (B78521) solution (dilute) to adjust pH.

-

Hydrochloric acid (dilute) to adjust pH.

-

Sintered glass crucible (of known constant weight).

-

Drying oven.

-

Desiccator.

-

Analytical balance.

Procedure:

-

Accurately weigh a sample containing nickel and dissolve it in a suitable acid, followed by dilution with distilled water.

-

Adjust the pH of the solution to a slightly acidic condition (pH ~ 5) using dilute hydrochloric acid or ammonium hydroxide.[3]

-

Heat the solution to about 60-80°C.

-

Add a slight excess of the Nioxime solution to the hot, acidic solution of the nickel salt. This results in the formation of a voluminous, colored precipitate of nickel(II)-nioximate.

-

Slowly add dilute ammonium hydroxide solution with constant stirring until the solution is slightly alkaline. This ensures the complete precipitation of the nickel complex.[3]

-

Digest the precipitate by keeping the solution hot (without boiling) for about 30-60 minutes to allow the precipitate to coagulate and become more easily filterable.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate with cold distilled water until it is free of chloride ions (test with silver nitrate (B79036) solution).

-

Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.

-

Cool the crucible in a desiccator and weigh it accurately.

-

From the weight of the nickel-nioximate precipitate, calculate the percentage of nickel in the original sample.

References

- 1. Nioxime | C6H10N2O2 | CID 135535873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kjscollege.com [kjscollege.com]

- 3. people.bu.edu [people.bu.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Spectrophotometric determination of palladium after extraction with phenanthraquinone monoxime into molten naphthalene - Analyst (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Nioxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nioxime, chemically known as 1,2-cyclohexanedione (B122817) dioxime, is a vic-dioxime that plays a crucial role as a chelating agent and analytical reagent. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analytical applications, and a summary of its spectral characteristics. The information is presented to support its application in research, analytical chemistry, and materials science.

Chemical and Physical Properties

Nioxime is a white to pale brown crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a comprehensive overview for laboratory use and theoretical modeling.

Table 1: General and Physical Properties of Nioxime

| Property | Value | Reference |

| IUPAC Name | (1Z,2E)-N'-hydroxycyclohexane-1,2-diimine oxide | [2] |

| Synonyms | 1,2-Cyclohexanedione dioxime, Nioxime | [2] |

| CAS Number | 492-99-9 | [3] |

| Chemical Formula | C₆H₁₀N₂O₂ | [4] |

| Molecular Weight | 142.16 g/mol | [4] |

| Appearance | White to beige or brown crystalline powder or needles.[1] | |

| Melting Point | 188-190 °C (decomposes) | [5] |

| Boiling Point | 339.0 ± 25.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in alcohol and water.[5][6] | |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

Table 2: Spectral Data of Nioxime

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| Infrared (IR) | Mull and ATR-IR spectra available. | [2] |

| UV-Vis | The UV-Vis spectrum of the Nioxime-Ni²⁺ complex shows a maximal absorbance peak at around 560 nm.[7] |

Experimental Protocols

Synthesis of Nioxime (1,2-Cyclohexanedione Dioxime)

The synthesis of Nioxime is a two-step process involving the oxidation of cyclohexanone (B45756) to 1,2-cyclohexanedione, followed by oximation.

Experimental Workflow: Synthesis of Nioxime

Caption: Workflow for the two-step synthesis of Nioxime.

Part A: Preparation of 1,2-Cyclohexanedione [8]

-

Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1708 g (17.4 moles) of cyclohexanone.

-

Reagent Preparation: Prepare a solution of 387 g (3 moles) of selenious acid (H₂SeO₃) in 500 mL of 1,4-dioxane (B91453) and 100 mL of water.

-

Reaction: While stirring and cooling the flask in a water bath, slowly add the selenious acid solution to the cyclohexanone over 3-4 hours.

-

Work-up: After the addition is complete, continue stirring for 5 hours at room temperature, followed by another 6 hours without stirring. Filter the precipitated red amorphous selenium through a Büchner funnel.

-

Extraction: Wash the selenium with 95% ethanol (B145695) to recover any adsorbed product. Combine the filtrate and the ethanol washings.

-

Distillation: Remove the solvents and excess cyclohexanone by distillation under reduced pressure. Collect the fraction boiling between 60–90°C at 16 mm Hg, which contains the crude 1,2-cyclohexanedione.

Part B: Preparation of 1,2-Cyclohexanedione Dioxime (Nioxime) [1][8]

-

Hydroxylamine Solution Preparation: In a 1-liter Erlenmeyer flask, dissolve 86.9 g (1.25 moles) of hydroxylammonium chloride in 200 mL of water and 100 g of cracked ice.

-

Base Solution Preparation: Separately, dissolve 82.4 g (1.25 moles) of 85% potassium hydroxide (B78521) in 50 mL of water and add 150 g of cracked ice to create an ice-cold solution.

-

Oximation: Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake well. To this mixture, slowly add 56 g (0.5 mole) of the melted crude 1,2-cyclohexanedione from Part A with stirring.

-

Isolation and Purification: Stir the mixture for 30 minutes. The Nioxime will precipitate. Collect the precipitate by filtration on a Büchner funnel and wash thoroughly with cold water. The crude Nioxime can be recrystallized from water to yield pure, snow-white crystals.

Analytical Application: Gravimetric and Spectrophotometric Determination of Nickel

Nioxime is an excellent reagent for the quantitative analysis of nickel.

Experimental Workflow: Nickel Determination using Nioxime

Caption: General workflows for gravimetric and spectrophotometric analysis of nickel using Nioxime.

Gravimetric Determination of Nickel [9]

-

Sample Preparation: Accurately weigh a sample containing nickel and dissolve it in a suitable acid (e.g., HCl). Dilute the solution to approximately 100-150 mL with distilled water.

-

Precipitation: Heat the solution to 60-80°C and add a slight excess of a 0.8% aqueous solution of Nioxime. A red precipitate of nickel nioximate will form.

-

Digestion: Digest the precipitate at 60-80°C for 30-60 minutes to ensure complete precipitation and to obtain a more easily filterable solid.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until it is free of chloride ions.

-

Drying and Weighing: Dry the crucible and precipitate at 110-120°C to a constant weight. The weight of the nickel nioximate can then be used to calculate the percentage of nickel in the original sample.

Spectrophotometric Determination of Nickel [10]

-

Sample Preparation: Prepare a standard solution of nickel and a series of calibration standards.

-

Color Development: To an aliquot of the sample or standard solution in a volumetric flask, add an oxidizing agent (e.g., bromine water or potassium persulfate), followed by an ammonium (B1175870) hydroxide solution to make the solution alkaline. Then, add an aqueous solution of Nioxime. A colored complex will form.

-

Measurement: Dilute the solution to the mark with distilled water and measure the absorbance at approximately 550 nm using a spectrophotometer. The concentration of nickel in the sample can be determined by comparing its absorbance to the calibration curve.

Signaling Pathways and Biological Activity

Nioxime is primarily utilized as a chemical reagent for analytical and synthetic purposes.[11] Its biological activity is not its main area of application. While some studies have explored the biological effects of related oxime compounds and metal chelators, there is no established signaling pathway directly associated with Nioxime in the context of drug development.[12] Its role in biological systems is largely confined to its ability to chelate metal ions, which can have an indirect biological impact.

Conclusion

Nioxime is a versatile and valuable compound for chemical analysis and synthesis. Its well-defined physical and chemical properties, coupled with straightforward synthetic and analytical protocols, make it a reliable tool for researchers and scientists. While its direct biological applications are limited, its strong chelating properties continue to be of interest in various scientific disciplines. This guide provides the foundational technical information required for the effective use of Nioxime in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nioxime | C6H10N2O2 | CID 135535873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A colorimetric assay for the determination of polyhexamethylene biguanide in pool and spa water using nickel-nioxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Nickel chelation therapy as an approach to combat multi-drug resistant enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Nioxime Solubility: A Technical Guide for Researchers

An In-depth Examination of 1,2-Cyclohexanedione Dioxime's Behavior in Aqueous and Organic Solvents

This technical guide provides a comprehensive overview of the solubility of nioxime (1,2-cyclohexanedione dioxime), a crucial chelating agent and analytical reagent. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for its determination, and presents a visual workflow for solubility testing.

Core Concepts of Nioxime Solubility

Nioxime, with its chemical formula C₆H₁₀N₂O₂, possesses two polar oxime functional groups on a cyclohexane (B81311) backbone. This structure imparts a degree of polarity, influencing its solubility in various media. The principle of "like dissolves like" is central to understanding its solubility profile. The polar oxime groups allow for hydrogen bonding with protic solvents, while the nonpolar hydrocarbon ring contributes to its affinity for organic solvents.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Nioxime in Water and Common Organic Solvents

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Polar Protic | 0.8% (w/v)[1] | Soluble[2], More soluble than dimethylglyoxime[1] |

| Ethanol | Polar Protic | - | Readily soluble[1] |

| Diethyl Ether | Polar Aprotic | - | Readily soluble[1] |

| Acetone | Polar Aprotic | - | Readily soluble[1] |

Note: The quantitative solubility of 0.8% in water translates to approximately 8 g/L.

Experimental Protocol: Determination of Nioxime Solubility

The following is a detailed methodology for determining the equilibrium solubility of nioxime in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of nioxime in a selected solvent at a specified temperature.

Materials:

-

Nioxime (solid, pure form)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with hot plate

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials for sample collection and analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid nioxime to a series of vials or flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the containers tightly to prevent solvent evaporation.

-

Place the containers in a temperature-controlled shaker or on a stirrer and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of nioxime. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of nioxime of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for nioxime in the chosen solvent.

-

Prepare a series of standard solutions of nioxime of known concentrations.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the λmax and plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of nioxime in the original, undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of nioxime.

Caption: Experimental workflow for determining nioxime solubility.

References

The Genesis of a Chromophore: A Technical Guide to the Formation of the Nickel-Nioxime Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism governing the formation of the vibrant red nickel-Nioxime complex. Nioxime, formally known as 1,2-cyclohexanedione (B122817) dioxime, serves as a highly selective and sensitive reagent for the detection and quantification of nickel(II) ions. The underlying principles of this interaction are rooted in the tenets of coordination chemistry, involving the formation of a stable square planar chelate. This guide will delve into the reaction mechanism, stoichiometry, optimal conditions, and structural aspects of the complex, supplemented with experimental protocols and quantitative data.

The Coordination Chemistry of Nickel and Nioxime

The chemistry of nickel is predominantly characterized by the +2 oxidation state, readily forming a variety of complex ions. The formation of the nickel-Nioxime complex is a classic example of a chelation reaction, where a polydentate ligand binds to a central metal ion at multiple points, resulting in a highly stable, cyclic structure.

Reaction Mechanism and Stoichiometry

The reaction between nickel(II) ions and Nioxime (H₂Niox) proceeds in a stepwise manner, culminating in a 1:2 metal-to-ligand ratio. The reaction is critically dependent on the pH of the solution, requiring a neutral to alkaline medium (pH ~8.5-10) to facilitate the deprotonation of the oxime groups (-NOH) of Nioxime. This deprotonation is essential for the nitrogen atoms to act as effective electron pair donors.

The overall reaction can be summarized as follows:

Ni²⁺ + 2 H₂Niox ⇌ [Ni(HNiox)₂] + 2 H⁺

In this reaction, two molecules of Nioxime each donate a proton from one of their oxime groups, and the resulting monoanionic ligands coordinate to the nickel(II) ion through their nitrogen atoms. The resulting complex, bis(1,2-cyclohexanedione dioximato)nickel(II), is a neutral, stable chelate.

dot

Caption: Reaction pathway for the formation of the Nickel-Nioxime complex.

Structure of the Complex

The bis(1,2-cyclohexanedione dioximato)nickel(II) complex adopts a square planar geometry, which is characteristic of many d⁸ metal complexes. The nickel(II) ion is centrally located and is coordinated to the four nitrogen atoms of the two Nioxime ligands. This arrangement is further stabilized by intramolecular hydrogen bonds between the oxygen atoms of the oxime groups of the two opposing ligands. This hydrogen bonding contributes to the exceptional stability of the complex.

dot

Caption: Schematic of the square planar Nickel-Nioxime complex.

Quantitative Aspects of Complex Formation

The formation of the nickel-Nioxime complex is characterized by its thermodynamic stability and distinct spectral properties.

Stability Constants

| Parameter | Description | Typical Values (log units) |

| log K₁ | First stepwise formation constant (Ni²⁺ + L⁻ ⇌ NiL⁺) | High |

| log K₂ | Second stepwise formation constant (NiL⁺ + L⁻ ⇌ NiL₂) | High |

| log β₂ (log K₁ + log K₂) | Overall stability constant (Ni²⁺ + 2L⁻ ⇌ NiL₂) | Very High |

| Note: L⁻ represents the deprotonated Nioxime ligand. Specific values require dedicated experimental determination. |

Spectroscopic Properties

The nickel-Nioxime complex exhibits a characteristic intense red color, which is due to a strong absorption band in the visible region of the electromagnetic spectrum. This property is exploited in spectrophotometric methods for nickel determination.

| Spectroscopic Data | Wavelength (λmax) | Molar Absorptivity (ε) |

| UV-Visible Absorption | ~560 nm | High |

Experimental Protocols

The following provides a generalized methodology for the synthesis and characterization of the nickel-Nioxime complex in a research setting.

Synthesis of Bis(1,2-cyclohexanedione dioximato)nickel(II)

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

-

1,2-Cyclohexanedione dioxime (Nioxime)

-

Ethanol (B145695) or a 1:1 ethanol-water mixture

-

Ammonia (B1221849) solution (e.g., 1 M NH₄OH) or a suitable buffer (e.g., acetate (B1210297) or citrate)

-

Deionized water

Procedure:

-

Dissolve a precisely weighed amount of the nickel(II) salt in deionized water or the ethanol-water mixture.

-

In a separate beaker, dissolve a stoichiometric excess (e.g., 2.5 to 3 times the molar amount of nickel) of Nioxime in ethanol.

-

Heat both solutions gently (e.g., to 60-70 °C) with stirring.

-

Slowly add the Nioxime solution to the nickel(II) solution with continuous stirring.

-

Adjust the pH of the mixture to approximately 8.5-9.5 by the dropwise addition of the ammonia solution or buffer. A voluminous, bright red precipitate of the nickel-Nioxime complex should form immediately.

-

Continue stirring the mixture while allowing it to cool to room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

Wash the precipitate several times with cold deionized water to remove any unreacted reagents and soluble byproducts.

-

Finally, wash the precipitate with a small amount of cold ethanol to facilitate drying.

-

Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 110-120 °C) to a constant weight.

A Technical Guide to the Coordination Chemistry of Nioxime with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of Nioxime (1,2-cyclohexanedione dioxime) with various transition metals. Nioxime, a versatile chelating ligand, forms stable complexes with numerous metal ions, leading to compounds with significant applications in analytical chemistry, catalysis, and particularly in the development of novel therapeutic agents. This document details the synthesis, characterization, structural properties, and biological applications of these metal complexes, offering a comprehensive resource for professionals in the field.

Introduction to Nioxime

Nioxime, with the chemical formula C₆H₁₀N₂O₂, is a di-oxime ligand that acts as an excellent chelating agent.[1][2] Its structure allows it to form stable, five-membered chelate rings with transition metal ions through its two nitrogen donor atoms.[3] This ability to form robust complexes has made it a valuable tool in various chemical disciplines.[1] It is particularly noted for its use in the gravimetric and photometric detection of metal ions like nickel, cobalt, and iron.[4][5][6] Compared to dimethylglyoxime, another common dioxime ligand, Nioxime offers the advantage of higher solubility in water, which can be beneficial in certain analytical procedures.[4]

The fundamental properties of Nioxime are summarized below:

| Property | Value | Reference |

| Synonym | 1,2-Cyclohexanedione dioxime | [1] |

| CAS Number | 492-99-9 | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 181 °C (decomposes) | [1] |

Coordination with Transition Metals

Nioxime typically acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atoms of its two oxime groups. This coordination often results in square planar or octahedral geometries, depending on the metal ion, its oxidation state, and the presence of other axial ligands.

A logical diagram illustrating the general coordination of Nioxime with a divalent transition metal ion (M²⁺) is shown below.

Caption: Logical flow of Nioxime coordination with a metal ion.

The stability of these complexes is a key feature, governed by factors such as the nature of the metal ion, pH, and solvent conditions.[7][8] The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is often applicable.

Experimental Protocols: Synthesis and Characterization

The synthesis of transition metal-Nioxime complexes is generally straightforward, often involving the reaction of a metal salt with the Nioxime ligand in a suitable solvent.

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a transition metal-Nioxime complex.

Caption: Generalized workflow for synthesizing Nioxime complexes.

This protocol is adapted from general procedures for synthesizing nickel(II) oxime complexes.[3][9][10]

-

Preparation of Solutions :

-

Reaction :

-

Slowly add the Nioxime solution to the nickel(II) salt solution with continuous stirring.

-

Adjust the pH of the mixture if necessary using a suitable base (e.g., dilute NaOH or ammonia) to facilitate deprotonation of the oxime groups and complex formation.

-

The reaction mixture is typically refluxed for several hours (e.g., 3-6 hours) to ensure the completion of the reaction.[10]

-

-

Isolation and Purification :

-

Upon cooling, the resulting solid precipitate of the Nickel(II)-Nioxime complex is collected by filtration.

-

The product is washed with the solvent (methanol) and then with distilled water to remove any unreacted starting materials and impurities.

-

The purified complex is dried under vacuum at a moderate temperature (e.g., 40°C).[4]

-

The synthesized complexes are characterized using a variety of spectroscopic and analytical methods to confirm their structure and purity.[11][12][13]

-

FT-IR Spectroscopy : To identify the coordination of the N-O groups of the oxime to the metal ion, evidenced by shifts in the C=N and N-O stretching frequencies.

-

UV-Vis Spectroscopy : To study the electronic transitions within the complex, which provides information about its geometry.

-

¹H and ¹³C NMR Spectroscopy : To elucidate the structure of the complex in solution. For cobalt(III) complexes, changes in the chemical shifts of the ligand upon coordination are observed.[14]

-

Elemental Analysis : To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

-

Molar Conductance Measurements : To determine if the complex is an electrolyte or non-electrolyte in solution.

-

Magnetic Susceptibility : To determine the number of unpaired electrons and infer the geometry of the complex.[10][13]

-

X-ray Crystallography : To determine the precise three-dimensional structure of the complex in the solid state.[3][15]

Quantitative Data

The stability and biological activity of Nioxime-transition metal complexes can be quantified. The following tables summarize representative data from the literature for oxime and related complexes.

The stability constant (log K) is a measure of the strength of the metal-ligand interaction in solution.[8][16] Higher values indicate a more stable complex. The stability of divalent transition metal complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

| Metal Ion | Ligand System | log K₁ | log K₂ | Overall log β₂ | Conditions | Reference(s) |

| Cu(II) | Schiff Base (Y) | 10.35 | - | - | 70% Dioxane-Water | [17] |

| Ni(II) | Schiff Base (Y) | 9.85 | - | - | 70% Dioxane-Water | [17] |

| Co(II) | Schiff Base (Y) | 9.35 | - | - | 70% Dioxane-Water | [17] |

| Zn(II) | Schiff Base (Y) | 9.05 | - | - | 70% Dioxane-Water | [17] |

| Zn(II) | Nicotinohydrazide | 12.10 | 10.90 | 23.00 | 70% Ethanol-Water | |

| Cu(II) | Nicotinohydrazide | 11.50 | 10.40 | 21.90 | 70% Ethanol-Water | |

| Ni(II) | Nicotinohydrazide | 10.70 | 9.80 | 20.50 | 70% Ethanol-Water |

Note: Data for Nioxime itself is sparse in readily available literature; related Schiff base and hydrazide ligand data are presented to show typical trends.

Transition metal complexes, including those with oxime-type ligands, have shown promising anticancer activity.[18][19][20] Their cytotoxicity is often evaluated as the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.

| Complex | Cell Line | IC₅₀ (µM) | Reference(s) |

| [Cu(L)Cl₂]₂ | MGC80-3 (Gastric Cancer) | 2.60 ± 0.17 | [21] |

| [Cu(L)Cl₂]₂ | HeLa (Cervical Cancer) | 3.62 ± 0.12 | [21] |

| [Cu(L)Cl₂]₂ | SK-OV-3 (Ovarian Cancer) | 3.69 ± 0.16 | [21] |

| Cisplatin (B142131) | HepG2 (Liver Cancer) | ~22 | [20] |

| Pt(II) Oxime Complex | - | Theoretical IC₅₀ derived | [22] |

L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. Data for Nioxime complexes is limited; related structures are shown for context.

Applications in Drug Development

The unique properties of transition metal-Nioxime complexes make them attractive candidates for drug development, particularly in oncology.[23][24]

Many transition metal complexes are being investigated as alternatives to platinum-based drugs like cisplatin to overcome issues of toxicity and drug resistance.[21][25][26]

-

Copper Complexes : Copper is an essential trace element, and its complexes are known to exhibit significant antitumor activity.[18][19][27] They are thought to induce cancer cell death (apoptosis) through mechanisms like DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of angiogenesis.[20][21]

-

Platinum Complexes : Platinum(II) complexes containing oxime ligands have been computationally studied as potential anticancer drugs.[22] These "non-traditional" platinum agents may have different mechanisms of action compared to cisplatin, potentially allowing them to be effective against resistant cancer cell lines.[28][29]

-

Cobalt Complexes : Cobalt(III) complexes are being explored as hypoxia-activated drug delivery systems.[30][31] In the low-oxygen (hypoxic) environment of solid tumors, Co(III) can be reduced to the more labile Co(II), triggering the release of a cytotoxic ligand specifically at the tumor site.[30][31]

A generalized signaling pathway for the anticancer action of many transition metal complexes is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-CYCLOHEXANEDIONE DIOXIME | 492-99-9 [chemicalbook.com]

- 5. 1,2-环己二酮二肟 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Cyclohexanedione dioxime, 97% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 9. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]

- 18. Recent advances in the discovery of copper(II) complexes as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. francis-press.com [francis-press.com]

- 20. researchgate.net [researchgate.net]

- 21. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational investigations of trans‑platinum(II) oxime complexes used as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemistry and applications of cyanoximes and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. thepharmajournal.com [thepharmajournal.com]

- 25. Platinum complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation of cobalt(III) complexes as potential hypoxia-responsive carriers of esculetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Nioxime as a Chelating Ligand for Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nioxime (1,2-cyclohexanedione dioxime) is a robust chelating ligand renowned for its efficacy in forming stable complexes with a variety of metal ions. Its utility is most pronounced in analytical chemistry, particularly for the gravimetric and spectrophotometric determination of nickel and palladium. The water-soluble nature of nioxime offers a distinct advantage over other similar dioximes, simplifying its application in aqueous media. This technical guide provides a comprehensive overview of nioxime's coordination chemistry, detailed experimental protocols for its synthesis and use in metal ion analysis, and a summary of its physicochemical properties and potential applications in broader fields, including drug development.

Introduction to Nioxime

Nioxime, with the chemical formula C₆H₁₀N₂O₂, is an organic compound belonging to the family of vic-dioximes.[1] Its structure features two oxime functional groups on adjacent carbon atoms of a cyclohexane (B81311) ring. This specific arrangement of nitrogen and oxygen donor atoms allows nioxime to act as a bidentate chelating agent, forming stable five-membered rings with metal ions.

The primary application of nioxime lies in its ability to form intensely colored and often insoluble complexes with transition metals.[2] This property has been extensively exploited for the selective detection and quantification of nickel and palladium.[2][3] Unlike dimethylglyoxime (B607122) (DMG), another common reagent for nickel determination, nioxime is water-soluble, which eliminates the need for organic solvents in the preparation of the reagent solution.[2]

Coordination Chemistry and Metal Complexation

The chelating ability of nioxime stems from the donation of electron pairs from the two nitrogen atoms of the oxime groups to a central metal ion. This results in the formation of a stable metal-ligand complex. The general reaction can be represented as:

M²⁺ + 2 C₆H₁₀N₂O₂ → M(C₆H₉N₂O₂)₂ + 2H⁺

Where M²⁺ represents a divalent metal ion. The reaction is pH-dependent, with the complex typically precipitating in neutral to slightly alkaline conditions. The resulting complexes with divalent metals like Ni(II), Pd(II), and Cu(II) often exhibit a square planar geometry.[4]

Stability of Nioxime-Metal Complexes

The determination of stability constants is typically performed using techniques such as potentiometric titration, which involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added.[6][7]

Table 1: Stability Constants of Selected vic-Dioxime Metal Complexes

| Metal Ion | Ligand | Log K₁ | Log K₂ | Method | Reference |

| Ni(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | - | 32.37 | Potentiometric Titration | [5][8] |

| Cu(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | 18.41 | 36.73 | Potentiometric Titration | [5][8] |

| Zn(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | - | - | Potentiometric Titration | [5][8] |

| Note: Data for nioxime is limited; this table presents data for a structurally related vic-dioxime to illustrate typical stability trends. |

Experimental Protocols

Synthesis of Nioxime (1,2-Cyclohexanedione Dioxime)

The synthesis of nioxime is a two-step process involving the oxidation of cyclohexanone (B45756) to 1,2-cyclohexanedione (B122817), followed by oximation.[2][9][10]

Part A: Preparation of 1,2-Cyclohexanedione [2][10]

-

Reaction Setup: In a suitable reaction vessel, combine 294 g (3.0 moles) of cyclohexanone, 333 g (3.0 moles) of selenious acid (H₂SeO₃), 500 ml of dioxane, and 100 ml of water.

-

Oxidation: Add the reagents dropwise with stirring over a period of 3 hours while maintaining the temperature with a water bath. A yellow color will develop, and red amorphous selenium will precipitate.

-

Reaction Completion: Continue stirring for an additional 5 hours at water-bath temperature, followed by 6 more hours at room temperature.

-

Isolation: Filter the precipitated selenium. The filtrate, which contains the 1,2-cyclohexanedione, is used directly in the next step.

Part B: Preparation of 1,2-Cyclohexanedione Dioxime (Nioxime) [2][9]

-

Oximation Reagent Preparation: In a 1-liter Erlenmeyer flask, dissolve 86.9 g (1.25 moles) of hydroxylammonium chloride in a mixture of 200 ml of water and 100 g of cracked ice. Separately, prepare a cold solution of 82.4 g (1.25 moles) of 85% potassium hydroxide (B78521) in 50 ml of water and add 150 g of cracked ice. Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.

-

Precipitation: Transfer the filtrate from Part A to a 1-liter Erlenmeyer flask and place it in an ice bath. Slowly add 56 g (0.5 mole) of the melted 1,2-cyclohexanedione to the stirred oximation reagent. The nioxime product should precipitate almost immediately.

-

Purification: Stir the mixture for 30 minutes after the addition is complete. Collect the precipitate on a Büchner funnel, wash thoroughly with water to remove inorganic salts, and dry in a vacuum desiccator. The crude product can be recrystallized from water.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. dokumen.pub [dokumen.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hakon-art.com [hakon-art.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

Theoretical studies of Nioxime-metal complexes

An In-depth Technical Guide on the Theoretical Studies of Nioxime-Metal Complexes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on Nioxime (1,2-cyclohexanedionedioxime) and related vicinal dioxime (vic-dioxime) metal complexes. It delves into the methodologies used to predict their structures, stability, and electronic properties, supported by experimental data for validation.

Introduction to Nioxime-Metal Complexes

Nioxime, a member of the vic-dioxime family, is a chelating ligand known for forming highly stable complexes with various transition metals. These complexes are of significant interest due to their diverse applications in fields such as analytical chemistry, catalysis, bioinorganic chemistry, and as models for biological systems like Vitamin B12.[1][2] The stability of these complexes is often attributed to their specific planar geometry, which is reinforced by intramolecular hydrogen bonds.[2][3]

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable for understanding the intricate details of Nioxime-metal interactions. These computational approaches allow for the prediction of geometric structures, thermodynamic stability, and electronic properties, providing insights that complement and guide experimental work.[2][3][4]

Theoretical Methodologies: A Computational Approach

Density Functional Theory (DFT) is the most prevalent computational method for investigating the properties of Nioxime-metal complexes.[2][4] This approach provides a good balance between accuracy and computational cost for systems containing transition metals.

Computational Protocols

A typical theoretical study involves a multi-step computational workflow to determine the properties of the complexes.

-

Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the complex. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.[4][5]

-

Functional and Basis Set Selection: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: Hybrid functionals like B3LYP and M06 are commonly used.[2][3][5]

-

Basis Sets: For the ligand's atoms (C, H, N, O), Pople-style basis sets such as 6-31G+(d,p) are often employed.[2][3] For the central metal ion, effective core potentials (ECPs) like LANL2DZ or SDD are used to account for relativistic effects.[2][3][4]

-

-

Frequency Calculations: Once the geometry is optimized, harmonic vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also allow for the prediction of infrared (IR) spectra, which can be directly compared with experimental data.[2][3]

-

Property Analysis: Further analyses are conducted on the optimized structure to understand its electronic properties. This includes Natural Population Analysis (NPA) to determine charge distribution and ligand-to-metal charge transfer, as well as analysis of Frontier Molecular Orbitals (HOMO and LUMO) to assess chemical reactivity.[2][3]

Theoretical Findings: Structure and Stability

Theoretical studies consistently predict specific structural and electronic features for Nioxime-type metal complexes.

Molecular Geometry

For d⁸ transition metal ions such as Ni(II), Pd(II), and Pt(II), DFT calculations reveal that the complexes predominantly adopt a square planar geometry.[2] This arrangement is stabilized by the formation of two intramolecular hydrogen bonds between the oxime groups of the ligands, which is a characteristic feature of vic-dioxime complexes.[2]

Stability and Reactivity

The thermodynamic stability of complex formation is evaluated by calculating binding energies or complexation energies. Negative binding energies are indicative of stable complexes.[2] Theoretical studies on glyoxime (B48743) derivatives with 3d metals have shown high affinities, particularly towards Ni(II) and Fe(II) ions.[3] Molecular orbital analysis provides further insights into stability. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) signifies high kinetic stability.[5]

| Parameter | Metal Ion | Calculated Value | Method/Basis Set | Reference |

| Binding Energy | Ni(II) | Negative values reported | DFT/M06/SDD | [2] |

| Pd(II) | Negative values reported | DFT/M06/SDD | [2] | |

| Pt(II) | Negative values reported | DFT/M06/SDD | [2] | |

| Complexation Energy | Ni(II) | -49 kcal/mol vs Cu(II) | B3LYP/6-31+G(d,p)/LANL2DZ | [3] |

| Cu(II) | Less negative vs Ni(II) | B3LYP/6-31+G(d,p)/LANL2DZ | [3] | |

| Chemical Hardness (η) | [Ni(II)L₂] | 1.47 eV | mPW1PW91/SDD | [4] |

| [Cu(II)L₂] | 1.60 eV | mPW1PW91/SDD | [4] | |

| HOMO-LUMO Gap (ΔE) | Ni(II) Complex | 3.79 eV | B3LYP/6-31G | [5] |

Experimental Protocols and Validation

Theoretical predictions are validated against experimental data obtained from various analytical techniques. The synthesis and characterization of these complexes provide the necessary empirical data for comparison.

Synthesis and Characterization Workflow

The general process involves synthesizing the complex, followed by a series of characterization techniques to determine its structure and properties.

Experimental Methodologies

-

Synthesis: A common method involves reacting the Nioxime ligand, dissolved in a suitable solvent like ethanol (B145695) or DMSO, with a solution of the corresponding metal salt (e.g., metal chlorides or acetates). The reaction mixture is often heated, and the resulting complex precipitates upon cooling.[1][6]

-

FT-IR Spectroscopy: The infrared spectra of the complexes are compared to that of the free ligand. A shift in the characteristic C=N (azomethine) and N-O stretching frequencies upon complexation confirms the coordination of the nitrogen atoms to the metal ion.[1] The disappearance or significant broadening of the O-H band is also indicative of complex formation and hydrogen bonding.

-

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of absorption bands in the visible region is typically assigned to d-d electronic transitions within the metal ion and to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[1][3]

-

Potentiometric Titration for Stability Constants: This is a key method for determining the stability constants of complexes in solution.[7] The protocol involves titrating a solution containing the metal ion and the ligand with a standardized base (e.g., NaOH) at a constant temperature and ionic strength.[8] The pH is monitored throughout the titration. The resulting titration curve is analyzed using computer programs to calculate the stepwise and overall stability constants (log β).[8]

Tabulated Experimental Data

The following tables summarize key quantitative data from experimental studies, which serve as benchmarks for theoretical calculations.

| Metal Ion | log₁₀ β₁₁₁ | log₁₀ β₁₂₁ | log₁₀ β₁₃₁ | Method | Reference |

| Cu(II) | 27.66 | 38.30 | 45.38 | Potentiometric Titration | [8] |

| Ni(II) | 26.15 | 36.56 | 43.14 | Potentiometric Titration | [8] |

| Zn(II) | 18.06 | 28.53 | 34.61 | Potentiometric Titration | [8] |

| Table notes: Data for 1,2-Bis(2,6-dimethphenylamino)glyoxime complexes. βpqr corresponds to [MpLqHr].[8] |

| Spectral Feature | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | ~1593-1622 | Lower frequency shift | ν(C=N) stretch | [1] |

| ~1055-1078 | Shifted | ν(N-O) stretch | [1] | |

| ~3370-3436 | Broadened/Disappears | ν(O-H) stretch | [1] | |

| UV-Vis | - | ~370-430 nm | Charge Transfer (LMCT) | [1] |

Conclusion

The theoretical study of Nioxime-metal complexes, predominantly through DFT calculations, provides profound insights into their structural, electronic, and thermodynamic properties. Computational models successfully predict the stable square planar geometries for d⁸ metals, a finding consistently supported by experimental evidence. The calculated stability, often quantified by binding energies and HOMO-LUMO gaps, aligns with experimentally determined stability constants. The synergy between theoretical predictions and experimental validation, using techniques like FT-IR, UV-Vis, and potentiometric titrations, is crucial for the rational design of new Nioxime-based compounds for applications in drug development, catalysis, and advanced materials.

References

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. scispace.com [scispace.com]

- 3. Structural, Spectral (IR and UV/Visible) and Thermodynamic Properties of Some 3d Transition Metal(II) Chloride Complexes of Glyoxime and Its Derivatives: A DFT and TD-DFT Study [scirp.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Cyclohexanedione Dioxime: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclohexanedione (B122817) dioxime, commonly known in analytical chemistry as Nioxime, is a vic-dioxime that has played a significant role in the field of coordination chemistry and analytical science. Its ability to form stable, colored complexes with transition metals, most notably nickel(II), has established it as a valuable reagent for both qualitative and quantitative analysis. This technical guide provides a comprehensive overview of the discovery and history of 1,2-cyclohexanedione dioxime, detailed experimental protocols for its synthesis and analytical applications, a summary of its key quantitative properties, and visualizations of the underlying chemical processes.

Discovery and Historical Development

The story of 1,2-cyclohexanedione dioxime is intrinsically linked to the broader history of oxime chemistry and the development of coordination compounds for analytical purposes.

The Dawn of Oxime Chemistry

The journey began in 1882 when the German chemist Viktor Meyer and his student Alois Janny were investigating the reactions of carbonyl compounds.[1] In their seminal work, they described the reaction of aldehydes and ketones with hydroxylamine (B1172632), which yielded crystalline products they named "oximes," a term derived from "oxygen" and "imine".[1] This discovery not only introduced a new functional group to the world of organic chemistry but also provided a method for the purification and identification of carbonyl compounds.[1]

The Rise of Dioximes as Analytical Reagents

The analytical utility of dioximes was brought to the forefront by the Russian chemist Lev Aleksandrovich Chugaev (also cited as L. A. Tschugaeff). In 1905, Chugaev introduced dimethylglyoxime (B607122) as a highly selective and sensitive reagent for the gravimetric determination of nickel(II).[2] This was a landmark discovery in analytical chemistry, demonstrating the power of tailored organic ligands for metal ion analysis.

The First Synthesis of 1,2-Cyclohexanedione Dioxime

Building on the foundational knowledge of oximes and their metal complexes, the first synthesis of 1,2-cyclohexanedione dioxime is credited to Otto Wallach and A. Weissenborn in their 1924 publication in Justus Liebigs Annalen der Chemie.[1] Their work on the reactions of hydroxylamine with 2-bromocyclohexanone (B1249149) laid the groundwork for the preparation of this important ligand.[1] The compound was later given the common name "Nioxime" and was recognized for its advantages over dimethylglyoxime, particularly its greater solubility in water, which simplifies the preparation of reagent solutions.[3]

Synthesis of 1,2-Cyclohexanedione Dioxime (Nioxime)

The most common and well-documented synthesis of nioxime is a two-step process starting from cyclohexanone (B45756). The first step is the oxidation of cyclohexanone to 1,2-cyclohexanedione, followed by the oximation of the dione.[3]

Experimental Protocol: Synthesis of Nioxime

This protocol is adapted from the procedure detailed in Organic Syntheses.[1]

Part A: Preparation of 1,2-Cyclohexanedione

This step involves the oxidation of the α-methylene group of cyclohexanone using selenium dioxide.

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 294 g (3.0 moles) of cyclohexanone. The flask should be situated in a water bath to control the reaction temperature.[3]

-

Oxidation: Prepare a solution of 333 g (3.0 moles) of selenious acid (H₂SeO₃) in 500 ml of dioxane and 100 ml of water. Add this solution dropwise to the stirred cyclohexanone over a period of 3 hours. The reaction mixture will turn yellow, and a red precipitate of amorphous selenium will form.[3]

-

Reaction Completion: After the addition is complete, continue stirring at the water-bath temperature for an additional 5 hours, followed by stirring at room temperature for 6 more hours.[3]

-

Isolation: Filter the precipitated selenium using a Büchner funnel. The filtrate, which contains the 1,2-cyclohexanedione, is carried forward to the next step.

Part B: Preparation of 1,2-Cyclohexanedione Dioxime

This step involves the reaction of the synthesized 1,2-cyclohexanedione with hydroxylamine.

-

Oximation Reagent Preparation: In a 1-liter Erlenmeyer flask, add 86.9 g (1.25 moles) of hydroxylammonium chloride to a mixture of 200 ml of water and 100 g of cracked ice. Separately, prepare a cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide (B78521) in 50 ml of water and adding 150 g of cracked ice. Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.[1]

-